

Phthalazine-1-thiol derivatives and analogues

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Compound of Interest

Compound Name: **Phthalazine-1-thiol**

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An In-depth Technical Guide to **Phthalazine-1-thiol** Derivatives and Analogues for Researchers and Drug Development Professionals

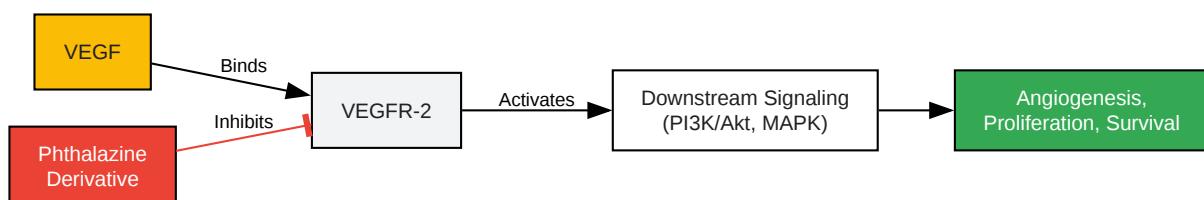
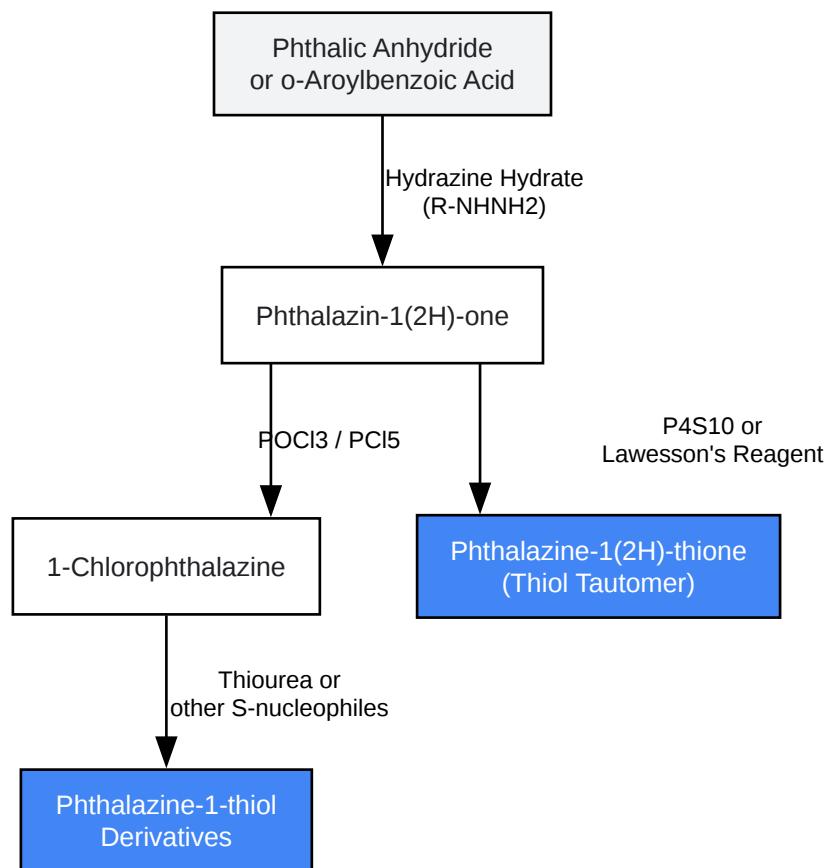
Introduction

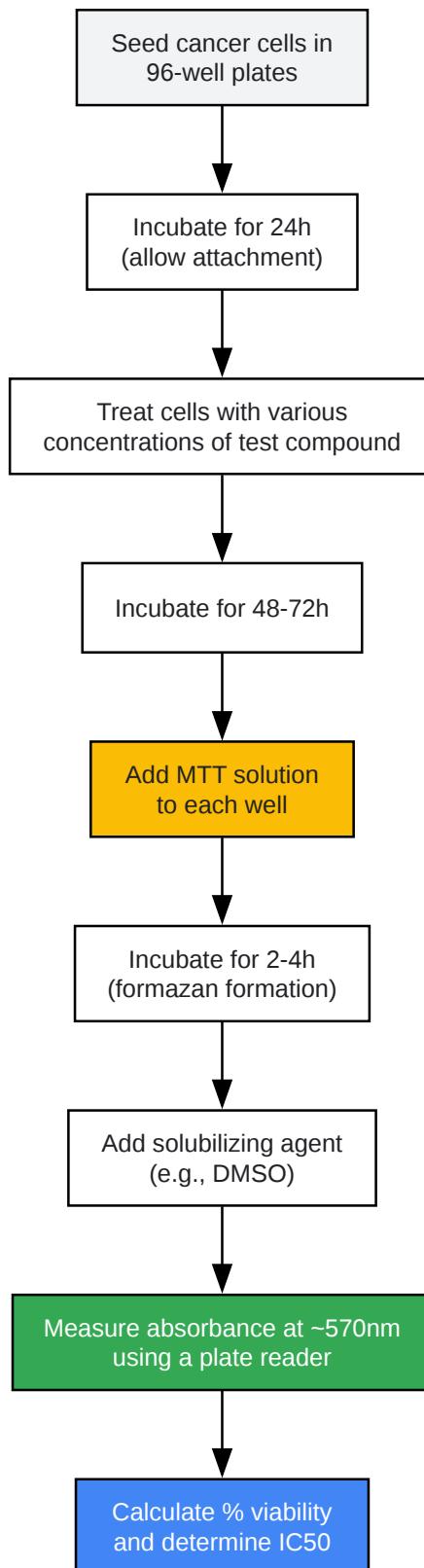
Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.^{[1][2]} Its derivatives are integral to numerous therapeutic agents due to their broad spectrum of pharmacological activities.^{[3][4]} Commercially available drugs such as the antihistamine Azelastine, the antihypertensive Hydralazine, and the anticancer agent Olaparib feature the phthalazine core, highlighting its clinical significance.^{[1][2]} This review focuses specifically on the synthesis, biological activities, and therapeutic potential of **phthalazine-1-thiol** derivatives and their analogues, such as phthalazin-1(2H)-one and phthalazine-1(2H)-thione. These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often through the targeted inhibition of key enzymes.^{[5][6][7]}

Synthesis of Phthalazine-1-thiol Derivatives and Analogues

The synthesis of the phthalazine core typically begins from readily available precursors like phthalic anhydride or substituted o-benzoic acids.^{[4][8]} The introduction of a thiol or thione functional group at the C1 position can be achieved through several key transformations. A common strategy involves the conversion of a 1-chlorophthalazine intermediate by reaction with a sulfur nucleophile. Alternatively, phthalazin-1(2H)-ones can be converted to their corresponding thione analogues.

A general synthetic workflow is outlined below:



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